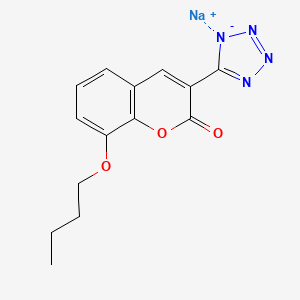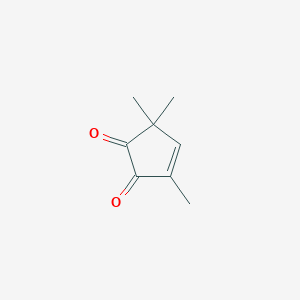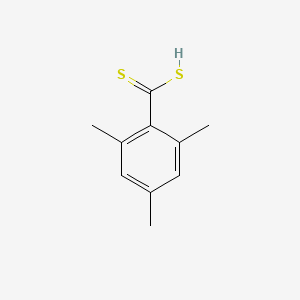
2,4,6-Trimethylbenzene-1-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylbenzene-1-carbodithioic acid is an organic compound that belongs to the class of carbodithioic acids It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and a carbodithioic acid group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1-carbodithioic acid can be achieved through several methods:
From Dithioic Acids and Their Salts: This involves the reaction of dithioic acids with electrophiles.
Thionation of S-Substituted Thioates: This method involves the conversion of S-substituted thioates to dithioic acids.
Sigmatropic Rearrangements: Both [3,3]-sigmatropic (thio-Claisen) and [2,3]-sigmatropic rearrangements can be used to synthesize dithioic acids.
From Ketene Dithioacetal: This involves the reaction of ketene dithioacetals to form dithioic acids.
From Iminium Salts: This method involves the reaction of iminium salts with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound typically involves the isolation of the compound from the C9 aromatic hydrocarbon fraction during petroleum distillation. This fraction contains a significant amount of trimethylbenzene, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Trimethylbenzene-1-carbodithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzene-1-carbodithioic acid involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form coordination complexes with transition metals, which can then participate in various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carbodithioic acid group.
1,2,4-Trimethylbenzene: Similar aromatic hydrocarbon but lacks the carbodithioic acid group.
Uniqueness
2,4,6-Trimethylbenzene-1-carbodithioic acid is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical properties and reactivity compared to other trimethylbenzene derivatives .
Properties
CAS No. |
79253-88-6 |
|---|---|
Molecular Formula |
C10H12S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2,4,6-trimethylbenzenecarbodithioic acid |
InChI |
InChI=1S/C10H12S2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
QYSTVKZFHACJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=S)S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
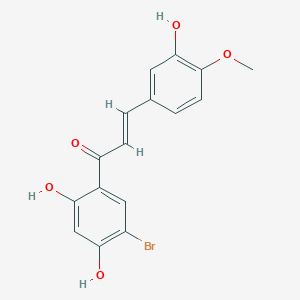
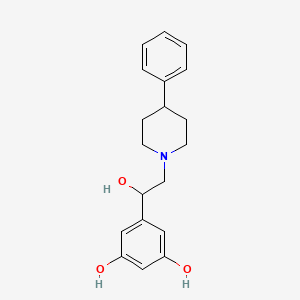
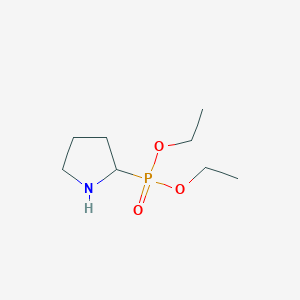
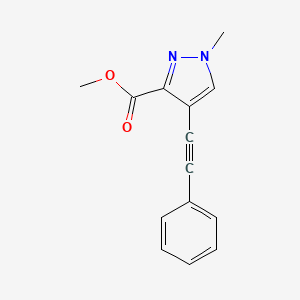
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

methanone](/img/structure/B14436616.png)
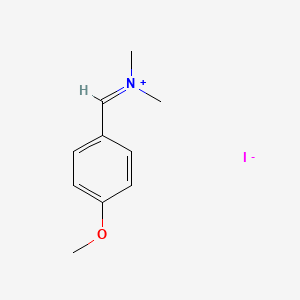
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
